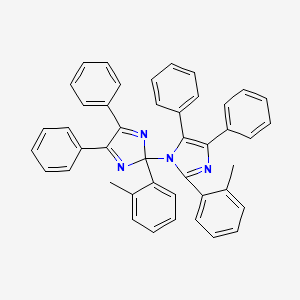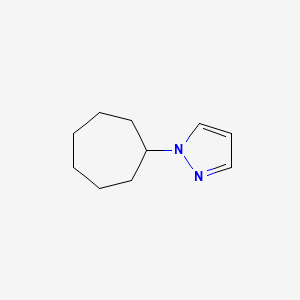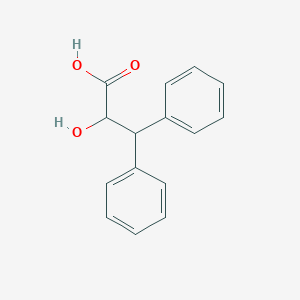
2-羟基-3,3-二苯基丙酸
描述
“2-Hydroxy-3,3-diphenylpropanoic acid” is a chemical compound with the molecular formula C15H14O3 . It is also known as “(2R)-2-hydroxy-3-phenylpropanoic acid” and is a natural product found in Grosmannia crassivaginata . It is a 3-phenyllactic acid and a (2R)-2-hydroxy monocarboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-3,3-diphenylpropanoic acid” is characterized by the presence of two phenyl groups attached to a central carbon atom, which is also attached to a hydroxyl group and a carboxylic acid group . The exact 3D conformer or crystal structure of the compound is not available in the search results.
Physical and Chemical Properties Analysis
The molecular weight of “2-Hydroxy-3,3-diphenylpropanoic acid” is 272.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 272.10485899 g/mol .
科学研究应用
多层结构和液晶配合物
- Kishikawa、Hirai 和 Kohmoto (2008) 合成了一种可聚合的苯甲酸衍生物,该衍生物与二吡啶基化合物络合时表现出近晶 A 液晶相。该配合物用于在光聚合期间维持多层结构,显示出在先进材料合成和液晶技术中的潜力 (Kishikawa, Hirai, & Kohmoto, 2008)。
抗炎活性与分子对接
- Dilber 等人 (2008) 对与布洛芬等 NSAID 在结构上相似的 β-羟基-β-芳基丙酸进行了研究。他们合成了非对映异构酸,评估了它们的抗炎活性,并进行了分子对接实验以识别潜在的 COX-2 抑制剂。值得注意的是,3-羟基-3,3-二苯基丙酸表现出强抗炎活性,与布洛芬相当,但没有明显的胃损伤 (Dilber 等人,2008)。
药物化学中的对映异构体分离
- 乔红梅(2013 年)开发了一种高效液相色谱法,用于对映体分离 2-羟基-3-甲氧基-3,3-二苯基丙酸,这是一种重要的医药中间体。该方法优化了各种色谱条件,为手性药物化学领域做出了重大贡献 (乔红梅,2013)。
有机化学中的合成和表征
- 邵杰(2004 年)研究了一种从肉桂酸开始的多步骤合成 2,N-二甲基-N-(3,3-二苯基丙基)-1-氨基-2-丙醇的方法。这项研究为有机合成领域做出了贡献,并为该化合物的规模化生产提供了一种经济高效的方法 (邵杰,2004)。
作用机制
Target of Action
2-Hydroxy-3,3-diphenylpropanoic acid, also known as 3-phenyllactic acid , is reported to have broad-spectrum activity against bacteria such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli O157:H7, and fungi
Mode of Action
Given its antimicrobial properties, it likely interacts with microbial cell structures or metabolic processes, leading to inhibition of growth or cell death .
Biochemical Pathways
As an antimicrobial agent, it likely disrupts essential biochemical processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The molecular and cellular effects of 2-Hydroxy-3,3-diphenylpropanoic acid’s action are likely related to its antimicrobial properties. It may cause structural damage or metabolic disruption in microbial cells, leading to growth inhibition or cell death .
生化分析
Biochemical Properties
2-Hydroxy-3,3-diphenylpropanoic acid plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cyclooxygenase (COX), where it acts as an inhibitor. The inhibition of COX by 2-Hydroxy-3,3-diphenylpropanoic acid leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain pathways . Additionally, 2-Hydroxy-3,3-diphenylpropanoic acid interacts with various proteins and biomolecules, influencing their activity and function.
Cellular Effects
The effects of 2-Hydroxy-3,3-diphenylpropanoic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Hydroxy-3,3-diphenylpropanoic acid has been shown to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, 2-Hydroxy-3,3-diphenylpropanoic acid exerts its effects through specific binding interactions with biomolecules. This compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, 2-Hydroxy-3,3-diphenylpropanoic acid can modulate the activity of other enzymes and proteins through allosteric interactions, leading to changes in their function and downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-3,3-diphenylpropanoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that 2-Hydroxy-3,3-diphenylpropanoic acid can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3,3-diphenylpropanoic acid vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, 2-Hydroxy-3,3-diphenylpropanoic acid may exhibit toxic effects, including gastrointestinal irritation and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Hydroxy-3,3-diphenylpropanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The metabolic pathways of 2-Hydroxy-3,3-diphenylpropanoic acid include hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-3,3-diphenylpropanoic acid is transported and distributed through specific transporters and binding proteins . This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, transporters such as organic anion transporters (OATs) play a role in the cellular uptake and efflux of 2-Hydroxy-3,3-diphenylpropanoic acid, affecting its localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 2-Hydroxy-3,3-diphenylpropanoic acid is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . The targeting of 2-Hydroxy-3,3-diphenylpropanoic acid to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. The subcellular localization of 2-Hydroxy-3,3-diphenylpropanoic acid can influence its interactions with biomolecules and its overall efficacy.
属性
IUPAC Name |
2-hydroxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXMPCAPHDKJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596420 | |
| Record name | 2-Hydroxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41858-47-3 | |
| Record name | 2-Hydroxy-3,3-diphenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


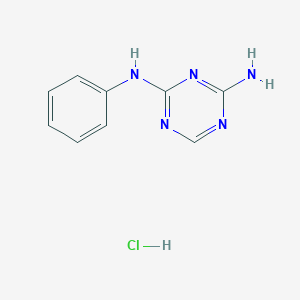
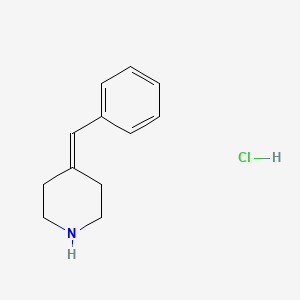
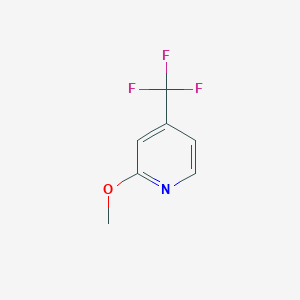
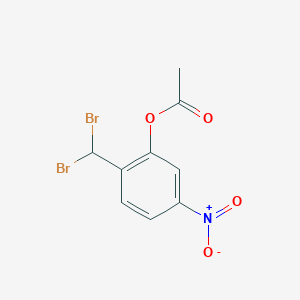
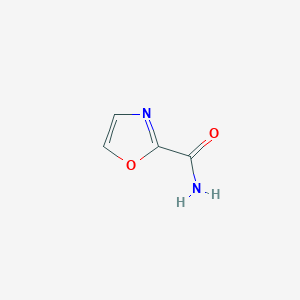
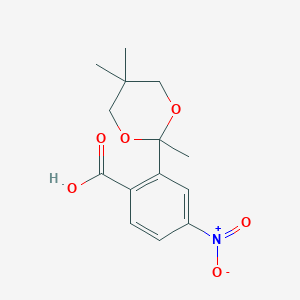
![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)
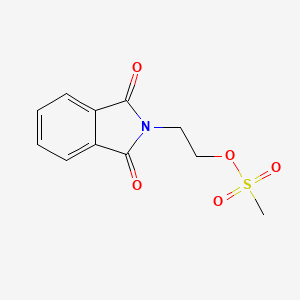
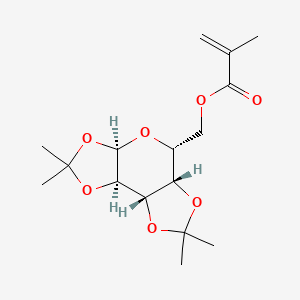
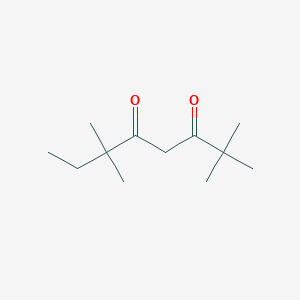
![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)
